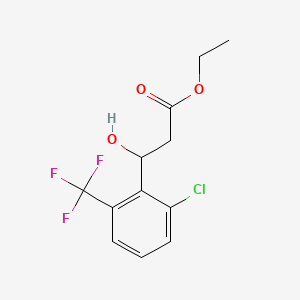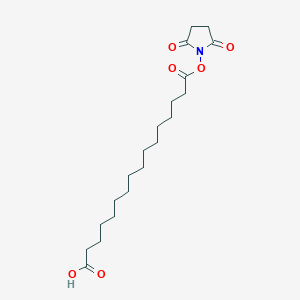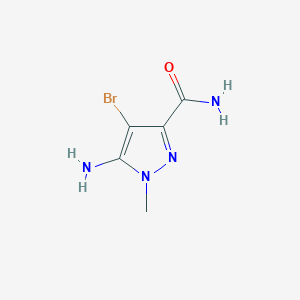
2-Hydroxy-2-(m-tolyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-2-(m-tolyl)acetonitrile is an organic compound characterized by a hydroxyl group (-OH) and a nitrile group (-CN) attached to a benzene ring substituted with a methyl group at the meta position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Hydroxylation of m-Tolylacetonitrile: This method involves the hydroxylation of m-tolylacetonitrile using reagents like hydrogen peroxide (H₂O₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Nucleophilic Addition: Another approach is the nucleophilic addition of cyanide ions (CN⁻) to m-tolylaldehyde followed by hydroxylation.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical reactors where precise control of temperature, pressure, and reagent concentrations is maintained to ensure high yield and purity.
Types of Reactions:
Oxidation: Oxidation reactions can convert the hydroxyl group into a carbonyl group, forming m-tolylacetonitrile derivatives.
Reduction: Reduction reactions can reduce the nitrile group to an amine, resulting in m-tolylacetamide derivatives.
Substitution: Substitution reactions can replace the hydroxyl group with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed.
Major Products Formed:
Oxidation: m-Tolylacetamide
Reduction: m-Tolylamine
Substitution: m-Tolyl chlorides or esters
科学的研究の応用
2-Hydroxy-2-(m-tolyl)acetonitrile is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and as a building block for bioactive compounds.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 2-Hydroxy-2-(m-tolyl)acetonitrile exerts its effects involves its interaction with specific molecular targets and pathways. For example, in enzyme inhibition studies, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
2-Hydroxy-2-(p-tolyl)acetonitrile: Similar structure but with the methyl group at the para position.
2-Hydroxy-2-(o-tolyl)acetonitrile: Similar structure but with the methyl group at the ortho position.
2-Hydroxybenzaldehyde: A related compound with a hydroxyl group and an aldehyde group on the benzene ring.
Uniqueness: 2-Hydroxy-2-(m-tolyl)acetonitrile is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. This distinct structure allows for selective reactions and applications that are not possible with other similar compounds.
特性
分子式 |
C9H9NO |
|---|---|
分子量 |
147.17 g/mol |
IUPAC名 |
2-hydroxy-2-(3-methylphenyl)acetonitrile |
InChI |
InChI=1S/C9H9NO/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5,9,11H,1H3 |
InChIキー |
QJOHNFPAIZBELI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C(C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![4-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B15332272.png)

